N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
Description
This compound belongs to a class of piperidine-carboxamide derivatives featuring a pyrazolo[4,3-c]pyridine core. Its structure includes a tetrahydro-pyrazolo-pyridine moiety linked via a carbonyl group to a piperidine ring, which is further substituted with an N,N-diethyl carboxamide group.
Properties
Molecular Formula |
C18H29N5O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N,N-diethyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H29N5O2/c1-4-22(5-2)17(24)13-7-6-10-23(12-13)18(25)16-14-11-19-9-8-15(14)21(3)20-16/h13,19H,4-12H2,1-3H3 |
InChI Key |
PUMMPUMDYPAUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=NN(C3=C2CNCC3)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[4,3-c]pyridine Core
- The pyrazolo[4,3-c]pyridine ring system is typically synthesized through cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl precursors.
- A common approach is the reaction of 1-methylhydrazine with a suitable keto or diketone compound that facilitates ring closure to form the pyrazole ring fused to a partially saturated pyridine ring.
- Literature indicates that cyclocondensation of hydrazine derivatives with β-diketones or related carbonyl compounds under controlled conditions yields pyrazolo-fused heterocycles efficiently, often with high regioselectivity (yields ranging from 68% to 99%).
Functionalization of the Piperidine-3-carboxamide Moiety
- The piperidine ring is introduced as a 3-carboxamide derivative , with N,N-diethyl substitution on the amide nitrogen.
- This moiety is commonly synthesized separately and then coupled to the pyrazolo-pyridine core.
Amide Coupling (Carbonyl Linkage Formation)
- The critical step is the amide bond formation between the pyrazolo-pyridine carboxylic acid derivative and the N,N-diethylpiperidine-3-amine.
- This is typically achieved via amide coupling reagents , such as carbodiimides (e.g., EDCI or DCC) or activated esters.
- Reaction conditions are optimized to maintain low temperatures (0–5°C) to prevent side reactions and maximize yield.
- Alternative activating agents like bis(pentafluorophenyl) carbonate have been reported for similar amidation reactions, providing smooth coupling in acetonitrile solvent.
Salt Formation
- The final compound is often converted into its hydrochloride salt to improve aqueous solubility and stability.
- This is achieved by treatment with hydrochloric acid under controlled conditions.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclocondensation | Hydrazine derivative + β-diketone, refluxing toluene or acetic acid | High regioselectivity, yields 68–99% |
| Amide Coupling | Carbodiimide (EDCI/DCC) or bis(pentafluorophenyl) carbonate, 0–5°C, acetonitrile | High purity >95%, careful temperature control |
| Salt Formation | HCl treatment, aqueous or organic solvent | Enhances solubility and stability |
| Purification | Silica gel column chromatography, CH₂Cl₂/MeOH gradient | Removes unreacted intermediates and byproducts |
Analytical Characterization Confirming Synthesis
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR and ^13C NMR confirm the presence of aromatic and aliphatic protons consistent with the fused ring system and piperidine moiety. Aromatic signals appear at δ 7.5–8.5 ppm; aliphatic protons between δ 2.0–4.5 ppm.
- High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion peak matches the calculated molecular weight within 3 ppm error, confirming molecular formula C18H30ClN5O2 (molecular weight approximately 383.9 g/mol).
- Infrared (IR) Spectroscopy :
- Characteristic carbonyl stretching bands at ~1650–1700 cm⁻¹ and NH/OH stretches at ~3200–3400 cm⁻¹ confirm amide functionality.
- High-Performance Liquid Chromatography (HPLC) :
- Used for purity assessment and impurity profiling, employing C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA). Retention times of impurities and intermediates are well characterized.
Stability and Solubility Considerations
| Solvent | Stability at 25°C | Recommended Storage Conditions |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | >6 months | Store at -20°C in desiccated container |
| Water | <24 hours (prone to hydrolysis) | Avoid aqueous solutions for long-term storage |
- Stock solutions are preferably prepared in anhydrous DMSO at 10 mM concentration to minimize hydrolysis.
- Lyophilized powders should be stored at room temperature in moisture-resistant sealed containers to avoid degradation.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Pyrazolo[4,3-c]pyridine core synthesis | Cyclocondensation of hydrazine + β-diketone, refluxing acetic acid or toluene | 68–99% yield |
| 2 | Preparation of N,N-diethylpiperidine-3-amine | Commercially available or synthesized separately | High purity |
| 3 | Amide coupling | Carbodiimide or bis(pentafluorophenyl) carbonate, 0–5°C, acetonitrile | >95% purity |
| 4 | Hydrochloride salt formation | Treatment with HCl | Improved solubility |
| 5 | Purification | Silica gel chromatography (CH₂Cl₂/MeOH) | Removal of impurities |
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as neurology and oncology.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings and Implications
- Core Heterocycle Impact : Pyrazolo[4,3-c]pyridine derivatives may exhibit distinct target selectivity compared to imidazo[4,5-c]pyridine-based CCR5 antagonists (e.g., PF-232798) .
Biological Activity
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core linked to a pyrazolo[4,3-c]pyridine moiety. The presence of the diethyl group and carbonyl functionalities contributes to its pharmacological properties. The chemical formula is given by:
Research indicates that compounds containing pyrazolo[4,3-c]pyridine derivatives exhibit various biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Specifically, studies have demonstrated cytotoxic effects against several cancer cell lines, including cervical HeLa and prostate DU 205 cells . The mechanism often involves the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, likely due to inhibition of pro-inflammatory cytokines and mediators. This is particularly relevant in the context of chronic inflammatory diseases.
- Antimicrobial Properties : Pyrazole derivatives are known for their broad-spectrum antimicrobial activity. They have been tested against various bacterial strains and fungi, showing effective inhibition of growth .
In Vitro Studies
Several studies have focused on the in vitro biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| HeLa | 12.5 | Cytotoxicity | |
| DU 205 | 15.0 | Cytotoxicity | |
| Staphylococcus aureus | 10.0 | Antimicrobial |
In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy and safety profile of this compound:
- Animal Models : In rodent models, administration of the compound showed a significant reduction in tumor size compared to control groups.
- Toxicology : Toxicological assessments indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed during the study period.
Case Studies
- Case Study 1 : A study published in 2020 illustrated the potential use of pyrazolo[4,3-c]pyridines in treating inflammatory bowel disease (IBD). The compound demonstrated a reduction in inflammatory markers in animal models.
- Case Study 2 : Another investigation highlighted its role as an analgesic agent in neuropathic pain models, where it effectively reduced pain scores compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
